4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide -

4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide

Catalog Number: EVT-4379528
CAS Number:
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of 4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide consists of a benzamide core with a 4-methyl substituent on the benzene ring attached to the carbonyl group and a 3,4,5-trimethoxyphenyl substituent on the nitrogen atom. This compound's crystal structure analysis reveals a dihedral angle of 16.6° between the planes of the two aromatic rings.

Applications

The primary application of 4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide and its derivatives lies in investigating their potential as antimitotic agents for cancer treatment. This application stems from their ability to interact with tubulin, a protein crucial for cell division. By disrupting the dynamics of microtubules, these compounds can potentially inhibit the proliferation of cancer cells.

4-Bromo-N-(3,4,5-trimethoxyphenyl)benzamide

    Compound Description: This compound shares the core structure of N-(3,4,5-trimethoxyphenyl)benzamide with the target compound. The key difference lies in the substitution on the benzamide ring, with a bromine atom replacing the methyl group at the para position.

3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1ab)

    Compound Description: This compound demonstrated potent cytotoxicity towards the LNCaP prostate cancer cell line with an IC50 of 0.301 μM, showing higher selectivity compared to normal cell lines. It exhibited a multitarget profile with activity towards tubulin and other molecular targets.

4-({3-[(3,4,5-Trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid (3e)

    Compound Description: This compound demonstrated potent inhibition of the AKR1C3 enzyme with an IC50 of 0.26 μM and inhibited 22Rv1 prostate cancer cell proliferation with an IC50 of 6.37 μM.

N-Hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide (3q)

    Compound Description: This compound exhibited potent inhibition of the AKR1C3 enzyme (IC50 = 2.39 μM) and inhibited the growth of 22Rv1 prostate cancer cells (IC50 = 2.72 μM).

    Compound Description: This compound served as a type I PDGFRβ inhibitor and provided a scaffold for developing more potent type II inhibitors with enhanced selectivity and efficacy.

4-[(4-Methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide (5)

    Compound Description: This potent and effective type II PDGFRβ inhibitor was designed based on the pyrazin-2-one scaffold of compound 5-(4-hydroxy-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one (1). It demonstrated improved selectivity and efficacy compared to its type I counterpart.

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    Compound Description: This series of compounds was designed based on the inhibitory effects of CA-4 analogues and indoles on tubulin polymerization. Several compounds within this series demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29.

(±)-trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran (CMI-392)

    Compound Description: CMI-392 acts as a dual inhibitor, targeting both 5-lipoxygenase (5-LO) and the platelet-activating factor (PAF) receptor. It exhibits potent in vitro and in vivo activity, surpassing the efficacy of single-agent treatments in preclinical models. ,

Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)

    Compound Description: MTC, a conjugate of S-allyl-l-cysteine (SAC) and gallic acid, demonstrated neuroprotective effects against ischemic stroke in preclinical models. It reduced neuronal damage, increased antioxidant enzyme activity, and modulated signaling pathways involved in cell survival and inflammation.

Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives

    Compound Description: This series of compounds was investigated for its potential as anti-inflammatory agents. Several compounds exhibited potent and selective COX-2 inhibitory activity, with reduced ulcerogenic potential compared to traditional NSAIDs.

(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)

    Compound Description: CHO27, a chalcone derivative, demonstrated potent cytotoxic activity against prostate cancer cells, inhibiting cell growth and inducing apoptosis through p53-mediated mechanisms. It also suppressed tumor growth in vivo.

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (4)

    Compound Description: This compound, derived from indibulin and combretastatin scaffolds (known anti-mitotic agents), exhibited good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with low toxicity towards normal cells (NIH-3T3). ,

Properties

Product Name

4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide

IUPAC Name

4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)17(19)18-13-9-14(20-2)16(22-4)15(10-13)21-3/h5-10H,1-4H3,(H,18,19)

InChI Key

YFEAXSRDPIBZOL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.